molecular formula C20H18N4OS B2367745 N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897463-14-8

N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No. B2367745
CAS RN: 897463-14-8
M. Wt: 362.45
InChI Key: FEUWDCPJNUFNNR-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide, also known as PTIMA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development.

Scientific Research Applications

Fluorescent Probes for Mercury Ion Detection

A study demonstrated the utility of imidazo[1,2-a]pyridine derivatives as efficient fluorescent probes for detecting mercury ions both in acetonitrile and in buffered aqueous solutions. This highlights the potential of such compounds in environmental monitoring and safety assessments (Shao et al., 2011).

Radiolabelled Probes for Peripheral Benzodiazepine Receptors

Another research focus has been the synthesis of imidazo[1,2-α]pyridines as high-affinity and selective ligands for Peripheral Benzodiazepine Receptors (PBR), important for studying PBR in vivo using Single Photon Emission Computed Tomography (SPECT). This application is critical for the development of diagnostic tools in neurology and oncology (Katsifis et al., 2000).

Inhibitors of PI3Kα and mTOR

Compounds with an imidazo[1,2-a]pyridine core have been investigated for their inhibitory effects on PI3Kα and mTOR, important targets in cancer therapy. These studies aim at improving the pharmacological profile of such inhibitors by enhancing their metabolic stability, which is crucial for the development of more effective anticancer drugs (Stec et al., 2011).

Antiulcer Agents

Research into substituted imidazo[1,2-a]pyridines has shown that these compounds can exhibit both gastric antisecretory and cytoprotective properties without acting as histamine (H2) receptor antagonists or prostaglandin analogues. This novel class of antiulcer agents suggests a potential mechanism involving the inhibition of the H+/K+-ATPase enzyme (Kaminski et al., 1985).

Anticancer Activity

N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives have been synthesized and evaluated for their antitumor activity, highlighting the role of the 8-substituted urea phenyl imidazo[1,2-a]pyridine fragment. This research opens avenues for the development of new anticancer agents based on this scaffold (Chena et al., 2022).

Antibacterial Activity

The synthesis and evaluation of novel derivatives of imidazo[1,2-a]pyridines for antibacterial activity have been explored. This research contributes to the development of new antimicrobial agents, addressing the urgent need for novel antibiotics due to rising drug resistance (Budumuru et al., 2018).

properties

IUPAC Name

2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-14-4-6-16(7-5-14)18-12-24-17(13-26-20(24)23-18)9-19(25)22-11-15-3-2-8-21-10-15/h2-8,10,12-13H,9,11H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUWDCPJNUFNNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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